Gly-pNA vs. Ala-pNA: 2.2-Fold Higher Affinity for Rhodococcus erythropolis Acylamidase
When assayed against the same purified acylamidase from Rhodococcus erythropolis TA37, Gly-pNA exhibited a Michaelis constant (Km) of 0.25 mM, which is 2.2-fold lower than the Km of 0.55 mM determined for Ala-pNA under identical experimental conditions [1]. The lower Km indicates that Gly-pNA binds the enzyme with substantially higher apparent affinity than its alanine analog. Both substrates were classified as 'good substrates' for this enzyme, but the quantitative affinity difference means that at substantiating substrate concentrations, Gly-pNA will reach half-maximal velocity at less than half the concentration required for Ala-pNA [1].
| Evidence Dimension | Michaelis constant (Km, substrate affinity) |
|---|---|
| Target Compound Data | Km = 0.25 mM (Gly-pNA) |
| Comparator Or Baseline | Km = 0.55 mM (Ala-pNA) |
| Quantified Difference | 2.2-fold lower Km for Gly-pNA (higher apparent affinity) |
| Conditions | Purified recombinant acylamidase from R. erythropolis TA37; 50 mM Tris-HCl, pH 7–8; 55°C |
Why This Matters
For laboratories screening acylamidase activity or engineering N-substituted amide hydrolases, Gly-pNA provides superior sensitivity at low substrate concentrations compared to Ala-pNA, directly affecting limit-of-detection and enzyme consumption in kinetic assays.
- [1] Lavrov KV, Zalunin IA, Kotlova EK, Yanenko AS. A new acylamidase from Rhodococcus erythropolis TA37 can hydrolyze N-substituted amides. Biochemistry (Moscow). 2010;75(8):1111-1119. doi:10.1134/S0006297910080080 View Source
